molecular formula C7H11Cl2N3 B2523260 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride CAS No. 2379945-52-3

1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride

Katalognummer B2523260
CAS-Nummer: 2379945-52-3
Molekulargewicht: 208.09
InChI-Schlüssel: XFQOAXFXSYOQDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is not directly mentioned in the provided papers, but it is structurally related to the azetidinone and pyrazole derivatives discussed in the research. These derivatives are known for their biological activities and are often synthesized for their potential use as antibacterial agents .

Synthesis Analysis

The synthesis of related azetidinone derivatives typically involves multi-step reactions starting from pyrazole precursors. For instance, the synthesis of 3,5-dimethyl-1H-pyrazole derivatives involves the treatment with ethylchloroacetate and potassium carbonate, followed by reactions with thiosemicarbazide and mineral acids to produce various intermediates . Similarly, azetidinone derivatives have been synthesized from chalcones of 4-hydroxycoumarin and confirmed by spectral and analytical data . Another method includes Betti’s condensation reaction followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine . These methods provide a basis for the synthesis of 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride, which would likely involve the attachment of a chloro-substituted azetidinone to a pyrazole ring.

Molecular Structure Analysis

The molecular structure of azetidinone and pyrazole derivatives is typically confirmed using spectroscopic techniques such as IR and 1H-NMR, alongside elemental analysis . These techniques would be essential in determining the structure of 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride, ensuring the correct synthesis of the compound and identifying key functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Azetidinone and pyrazole derivatives are known to undergo various chemical reactions, particularly those that lead to the formation of Schiff bases and their subsequent condensation with chloroacetyl chloride in the presence of triethylamine . These reactions are crucial for the synthesis of new compounds with potential antibacterial properties. The chemical reactivity of 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride would likely be similar, with the potential to form new derivatives through reactions with different reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone and pyrazole derivatives, such as solubility, drug-likeness, and biological activity, are often studied using computational methods and in vitro assays . These studies help predict the pharmacokinetic properties and potential efficacy of the compounds as antibacterial agents. The properties of 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride would need to be analyzed similarly to determine its suitability as a drug candidate.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

The study by Shilling et al. (2010) on the pharmacokinetics, metabolism, and excretion of INCB018424, a selective inhibitor of Janus tyrosine kinase 1/2, in humans highlights the importance of understanding how drugs are processed in the body. The research found rapid absorption and elimination of the drug, with significant recovery in urine and feces, indicating efficient systemic clearance. This study underscores the role of pharmacokinetic studies in determining the fate of drugs within the human body, crucial for drug development and safety assessments (Shilling et al., 2010).

Therapeutic Efficacy

Another dimension of scientific research applications involves evaluating the therapeutic efficacy of compounds. Wallis et al. (2010) investigated the efficacy of PNU-100480, an oxazolidinone, in treating tuberculosis by assessing its safety, tolerability, pharmacokinetics, and pharmacodynamics. This study utilized biomarkers to gauge safety and efficacy, demonstrating the potential of new treatments against global health threats like tuberculosis. The findings suggest that compounds like PNU-100480 could advance the treatment options for diseases with significant public health implications (Wallis et al., 2010).

Combination Therapy Studies

Research on combination therapies provides insights into how compounds can be used together for enhanced therapeutic outcomes. The study of the combination of pramiverine and metamizole in treating colic pain by Romero et al. (1976) illustrates the potential benefits of combining different pharmacological agents to improve patient outcomes in clinical settings. Such studies are crucial for developing more effective treatments with synergistic effects, offering new avenues for managing various medical conditions (Romero et al., 1976).

Eigenschaften

IUPAC Name

1-(azetidin-3-ylmethyl)-4-chloropyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3.ClH/c8-7-3-10-11(5-7)4-6-1-9-2-6;/h3,5-6,9H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQOAXFXSYOQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C=C(C=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.